7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound has a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone moiety and the propan-2-yloxypropyl group. The reaction conditions often involve the use of strong bases and acids, as well as high temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the compound.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiazolidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar compounds to 7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing compounds. These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency. The uniqueness of this compound lies in its combination of the pyrido[1,2-a]pyrimidin-4-one core with the thiazolidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30N4O3S2 |
---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
(5Z)-5-[[7-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O3S2/c1-17(2)34-14-8-13-28-24-21(25(32)30-16-18(3)11-12-23(30)29-24)15-22-26(33)31(27(35)36-22)19(4)20-9-6-5-7-10-20/h5-7,9-12,15-17,19,28H,8,13-14H2,1-4H3/b22-15- |
InChI Key |
LXNHPQPTCVEASK-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCOC(C)C)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCOC(C)C)C=C1 |
Origin of Product |
United States |
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